Calcein

Catalog No.
S522501
CAS No.
1461-15-0
M.F
C30H26N2O13
M. Wt
622.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcein

CAS Number

1461-15-0

Product Name

Calcein

IUPAC Name

2-[[7'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetic acid

Molecular Formula

C30H26N2O13

Molecular Weight

622.5 g/mol

InChI

InChI=1S/C30H26N2O13/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)

InChI Key

DEGAKNSWVGKMLS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Calcein; Fluorexon; Oftasceine; Oftasceina; Oftasceinum;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)O)O)OC5=C3C=C(C(=C5)O)CN(CC(=O)O)CC(=O)O

The exact mass of the compound Calcein is 622.1435 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 298193. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Fluoresceins - Supplementary Records. It belongs to the ontological category of xanthene dye in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Calcein is a polyanionic, water-soluble derivative of fluorescein widely used as a fluorescent indicator.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFs_qf8V--ky0ivFtuSoUYgZt6ZR7NDYvHPMtWOGgrlh5-4x5O3530Q7eTkLrrqX8WvcGw6eC7pV3c11AzhLNN9U2w_d3IqYmfcNM0uogBdOWLHKzOEZ6PmS23UrhmGoLSuL4wYwMCbmHnZ3A%3D%3D)] Unlike its membrane-permeant analog, Calcein AM, Calcein in its free acid or salt form cannot passively cross intact cell membranes, making it an essential tool for specific applications such as membrane integrity assays, extracellular tracing, and liposome content leakage studies.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7BxYFko-pvtxJva79Z8ZIMi9BgKP0D0p5HypwEzHF2nxs_Zc961BUElQgH4NPKDgISaVGhzLxhCRcVEj8wId9xeSqiam6r62eBRGMwTadF7aC45jpafZfd3xEAJHnijVL1DcXZZwpzI9vMA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGoxjWYyhifABexZcjiuhMXGMRGfoM5iJzYLNo9vgxYzF5CG6i82nlHGVVjGIAO48ufVt02c1eJVrCzCviLLIng4JuLeLGF98CPB3zKsafkE6tpkmHMmUao6SUav1REVRiL6SNbqrug5hrYajA%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvqErc6OC4wJi9Lw4SiV_twse4YOhb0wL_Q_0jqQ9wnwQT_Plk2v7ix3F4ATyv0bRRE4ZwjYFS7AXb18baKmmEyMMXC5ovRXnX0AoPpsSvwtFNnEm837H1A1QTEFhuuraiub4%3D)] Its key procurement-relevant features include strong fluorescence that is notably independent of pH across the physiological range and its characteristic fluorescence quenching by specific divalent and trivalent metal ions like Co²⁺, Ni²⁺, Cu²⁺, and Fe³⁺.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvqErc6OC4wJi9Lw4SiV_twse4YOhb0wL_Q_0jqQ9wnwQT_Plk2v7ix3F4ATyv0bRRE4ZwjYFS7AXb18baKmmEyMMXC5ovRXnX0AoPpsSvwtFNnEm837H1A1QTEFhuuraiub4%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAcnAH8P0KQJ0UfcFgElcc4WhWYk6CUYu-4eoth3zU9LtAUffQnnQA1GIGAVfV0-8RV2ulQl3Q1KJGgtbWH8vLhCYkjnhIBeQ1uQtbBGarTK96xHxTj_VNE5FPUI-DI9Q%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIZ3P2zRJO5qSH_JnYJeoAZkwSX7oQgwdz7UVpIFToO-vgU51ws2TaaJyaQnFk6eDtDB_S3fiGFs12t1haoJa4FoVbIGP4RGnmasaFfs_lwkqNZVFHJYdULSQS_QtFrIZJJhg2Svl1PEzYEIC_vDSM07Yw5VweY6ZTTeDhEymVkNUPG0vKPh-U7VxeVYN7GoKZyzmK_7XI5iJSc2k14gRy1SH0K1MFvkT_QNk6c2xX8CfBJ5evo_QxF3CMMXpLSOZ9h6krj2vq2zj-adf8DeqL-kDmUsPlOfYjxA01mFBV5rXUe4Lhhg21od7Brqynw0XU7lDKrg%3D%3D)]

Substituting Calcein (CAS 1461-15-0) with its acetoxymethyl ester, Calcein AM, is a common but critical procurement error driven by misunderstanding their distinct handling and application profiles. Calcein is hydrophilic, membrane-impermeant, and suitable for direct use in aqueous buffers for extracellular applications or studies on permeabilized cells.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFVJh0Ojpv_pbUq2E_74AdrVXzgeRO_Ka__4Ok9rjW-fArWilSOXIL0OqMhsg-hsQFokON114fFieikulL37hzRdHfQu5Xg1Cd7kQJ30jUtD_BLAAQqaOFcws1kiu_8l88V0EhzdOoDt00ZaRxWUdXdVAJ2eBfn84_gsZY7tK7binGfpatahePoMdW-kkIScIQzBYQpAzhklbuQsAozrML2xM%3D)] In contrast, Calcein AM is lipophilic, requires dissolution in an organic solvent like DMSO, and is used to label the cytoplasm of *intact, live* cells, as it requires intracellular esterases to become fluorescent.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFVJh0Ojpv_pbUq2E_74AdrVXzgeRO_Ka__4Ok9rjW-fArWilSOXIL0OqMhsg-hsQFokON114fFieikulL37hzRdHfQu5Xg1Cd7kQJ30jUtD_BLAAQqaOFcws1kiu_8l88V0EhzdOoDt00ZaRxWUdXdVAJ2eBfn84_gsZY7tK7binGfpatahePoMdW-kkIScIQzBYQpAzhklbuQsAozrML2xM%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIDPav47tKHs2tfRPT0L9rVnB_K52J3cOpOrg4uBCOmvVs_eMq6Oixec7IFWT3dY7l3GWbyrBl1bS832nGJX9tFLcb1WfthC7d9m20RIskDdUvnH4QNQUS6RlZtWIU-BfsmeNCD8kY-bSTUL1sN3Pe1fB5xoyJzPYH9UfHZpDwPC5vJSr8Q0-D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFHshkl0iZZqx2p7uwHMI39bqp8HGAgz9JwYcTSO6dV5NBtMVnYQN882N0gg2-eytIUs4dGg4lbih-3lCBJPbU1QAkSnVDwBLgSp_eF4eNlpPRo7fXMLO4Q089qpnwp9M0yWMNiW5NXo9t6WcHX_g5xTmMicPg%3D)] Choosing the wrong form leads to complete assay failure: Calcein cannot enter live cells for viability staining, and Calcein AM is ineffective for extracellular assays like vesicle leakage or membrane integrity tests.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7BxYFko-pvtxJva79Z8ZIMi9BgKP0D0p5HypwEzHF2nxs_Zc961BUElQgH4NPKDgISaVGhzLxhCRcVEj8wId9xeSqiam6r62eBRGMwTadF7aC45jpafZfd3xEAJHnijVL1DcXZZwpzI9vMA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGoxjWYyhifABexZcjiuhMXGMRGfoM5iJzYLNo9vgxYzF5CG6i82nlHGVVjGIAO48ufVt02c1eJVrCzCviLLIng4JuLeLGF98CPB3zKsafkE6tpkmHMmUao6SUav1REVRiL6SNbqrug5hrYajA%3D)]

Processability Advantage: Aqueous Solubility for Simplified Workflow

Calcein (CAS 1461-15-0) offers a distinct processability advantage over its common substitute, Calcein AM, due to its solubility in aqueous solutions. Technical datasheets specify that while Calcein is slightly soluble in water and readily soluble in basic aqueous solutions (e.g., 50 mg/mL in 1 M NaOH or 0.2 mg/mL in PBS at pH 7.2), Calcein AM is water-insoluble and requires anhydrous DMSO for stock solution preparation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGoxjWYyhifABexZcjiuhMXGMRGfoM5iJzYLNo9vgxYzF5CG6i82nlHGVVjGIAO48ufVt02c1eJVrCzCviLLIng4JuLeLGF98CPB3zKsafkE6tpkmHMmUao6SUav1REVRiL6SNbqrug5hrYajA%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZ8kKdHZKfnFTRzogYtxxFTK1mCKpeqz4OEzzkkcf5gjylkChNXaOxyQ9u_yzJB9-z7WwrlVL0nl4mnJDXBCbPSN4GnTArGBskXfoc3TguK2zeucBJeeSxCiLDfMX1KgLe0xRtR7fYFSOf)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGoRFxEb8cuJgw9M_C67g6jCW464vTfj6LzRbwephzvfuTfZE-tNFNsg-XN0QySpLl-uarJF51DRqwTk7Li9Eivc1SCpfDrg-YncRKQKB4MPgyehfVMxCa1AvoTAiVfaTd8MWg%3D)]

Evidence DimensionSolubility
Target Compound DataSlightly soluble in water; soluble in aqueous buffers (e.g., PBS pH >6) and basic solutions.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZ8kKdHZKfnFTRzogYtxxFTK1mCKpeqz4OEzzkkcf5gjylkChNXaOxyQ9u_yzJB9-z7WwrlVL0nl4mnJDXBCbPSN4GnTArGBskXfoc3TguK2zeucBJeeSxCiLDfMX1KgLe0xRtR7fYFSOf)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGoRFxEb8cuJgw9M_C67g6jCW464vTfj6LzRbwephzvfuTfZE-tNFNsg-XN0QySpLl-uarJF51DRqwTk7Li9Eivc1SCpfDrg-YncRKQKB4MPgyehfVMxCa1AvoTAiVfaTd8MWg%3D)]
Comparator Or BaselineCalcein AM: Insoluble in water; requires an organic solvent like DMSO.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGoxjWYyhifABexZcjiuhMXGMRGfoM5iJzYLNo9vgxYzF5CG6i82nlHGVVjGIAO48ufVt02c1eJVrCzCviLLIng4JuLeLGF98CPB3zKsafkE6tpkmHMmUao6SUav1REVRiL6SNbqrug5hrYajA%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGoRFxEb8cuJgw9M_C67g6jCW464vTfj6LzRbwephzvfuTfZE-tNFNsg-XN0QySpLl-uarJF51DRqwTk7Li9Eivc1SCpfDrg-YncRKQKB4MPgyehfVMxCa1AvoTAiVfaTd8MWg%3D)]
Quantified DifferenceQualitative difference between aqueous vs. organic solvent requirement.
ConditionsStandard laboratory stock solution preparation.

This eliminates the need for organic solvents in the final assay medium, which can have confounding physiological effects on cells and simplifies buffer preparation.

Assay Specificity: Membrane Impermeability Defines Use Case vs. Calcein AM

The primary differentiator between Calcein and Calcein AM is cell membrane permeability. Calcein is a hydrophilic, highly negatively charged molecule that cannot cross the membrane of intact cells.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFs_qf8V--ky0ivFtuSoUYgZt6ZR7NDYvHPMtWOGgrlh5-4x5O3530Q7eTkLrrqX8WvcGw6eC7pV3c11AzhLNN9U2w_d3IqYmfcNM0uogBdOWLHKzOEZ6PmS23UrhmGoLSuL4wYwMCbmHnZ3A%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFVJh0Ojpv_pbUq2E_74AdrVXzgeRO_Ka__4Ok9rjW-fArWilSOXIL0OqMhsg-hsQFokON114fFieikulL37hzRdHfQu5Xg1Cd7kQJ30jUtD_BLAAQqaOFcws1kiu_8l88V0EhzdOoDt00ZaRxWUdXdVAJ2eBfn84_gsZY7tK7binGfpatahePoMdW-kkIScIQzBYQpAzhklbuQsAozrML2xM%3D)] In contrast, the non-fluorescent Calcein AM is lipophilic and readily enters live cells, where intracellular esterases cleave the AM groups, trapping the now-fluorescent and membrane-impermeant Calcein inside.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAcnAH8P0KQJ0UfcFgElcc4WhWYk6CUYu-4eoth3zU9LtAUffQnnQA1GIGAVfV0-8RV2ulQl3Q1KJGgtbWH8vLhCYkjnhIBeQ1uQtbBGarTK96xHxTj_VNE5FPUI-DI9Q%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIDPav47tKHs2tfRPT0L9rVnB_K52J3cOpOrg4uBCOmvVs_eMq6Oixec7IFWT3dY7l3GWbyrBl1bS832nGJX9tFLcb1WfthC7d9m20RIskDdUvnH4QNQUS6RlZtWIU-BfsmeNCD8kY-bSTUL1sN3Pe1fB5xoyJzPYH9UfHZpDwPC5vJSr8Q0-D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFHshkl0iZZqx2p7uwHMI39bqp8HGAgz9JwYcTSO6dV5NBtMVnYQN882N0gg2-eytIUs4dGg4lbih-3lCBJPbU1QAkSnVDwBLgSp_eF4eNlpPRo7fXMLO4Q089qpnwp9M0yWMNiW5NXo9t6WcHX_g5xTmMicPg%3D)] This fundamental difference dictates their opposing roles: Calcein is used for extracellular assays or on compromised cells, while Calcein AM is exclusively for staining the cytoplasm of live, metabolically active cells.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAcnAH8P0KQJ0UfcFgElcc4WhWYk6CUYu-4eoth3zU9LtAUffQnnQA1GIGAVfV0-8RV2ulQl3Q1KJGgtbWH8vLhCYkjnhIBeQ1uQtbBGarTK96xHxTj_VNE5FPUI-DI9Q%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHE_A5Ktd8Ofd_D6FqGPgQ3U-bBIoCvT6zroOKTo3_FRAMpQ_3s5rU5cltsRne2f-dDH16tVL1dtjsQKoNxBfUdUzGcpN7HuVxrjupP-bSngEesHYUKnXJqlbLMFtTd96p4yxmzQa_Kex-Pg2vahuZtzuRljxgL)]

Evidence DimensionLive Cell Membrane Permeability
Target Compound DataImpermeant; does not enter intact, live cells.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFVJh0Ojpv_pbUq2E_74AdrVXzgeRO_Ka__4Ok9rjW-fArWilSOXIL0OqMhsg-hsQFokON114fFieikulL37hzRdHfQu5Xg1Cd7kQJ30jUtD_BLAAQqaOFcws1kiu_8l88V0EhzdOoDt00ZaRxWUdXdVAJ2eBfn84_gsZY7tK7binGfpatahePoMdW-kkIScIQzBYQpAzhklbuQsAozrML2xM%3D)]
Comparator Or BaselineCalcein AM: Permeant; freely diffuses across intact cell membranes.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIDPav47tKHs2tfRPT0L9rVnB_K52J3cOpOrg4uBCOmvVs_eMq6Oixec7IFWT3dY7l3GWbyrBl1bS832nGJX9tFLcb1WfthC7d9m20RIskDdUvnH4QNQUS6RlZtWIU-BfsmeNCD8kY-bSTUL1sN3Pe1fB5xoyJzPYH9UfHZpDwPC5vJSr8Q0-D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFHshkl0iZZqx2p7uwHMI39bqp8HGAgz9JwYcTSO6dV5NBtMVnYQN882N0gg2-eytIUs4dGg4lbih-3lCBJPbU1QAkSnVDwBLgSp_eF4eNlpPRo7fXMLO4Q089qpnwp9M0yWMNiW5NXo9t6WcHX_g5xTmMicPg%3D)]
Quantified DifferenceBinary functional difference (permeant vs. impermeant).
ConditionsStandard cell culture conditions.

Selecting Calcein is the correct choice for assays measuring membrane integrity, liposome leakage, or gap junction communication, where an extracellular or membrane-impermeant probe is required.

Reproducibility Advantage: pH-Independent Fluorescence Overcomes Fluorescein Limitations

Compared to its parent compound Fluorescein, Calcein offers superior fluorescence stability in environments with potential pH fluctuations. The fluorescence of Calcein is reported to be essentially independent of pH in the broad range of 6.5 to 12.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFs_qf8V--ky0ivFtuSoUYgZt6ZR7NDYvHPMtWOGgrlh5-4x5O3530Q7eTkLrrqX8WvcGw6eC7pV3c11AzhLNN9U2w_d3IqYmfcNM0uogBdOWLHKzOEZ6PmS23UrhmGoLSuL4wYwMCbmHnZ3A%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvqErc6OC4wJi9Lw4SiV_twse4YOhb0wL_Q_0jqQ9wnwQT_Plk2v7ix3F4ATyv0bRRE4ZwjYFS7AXb18baKmmEyMMXC5ovRXnX0AoPpsSvwtFNnEm837H1A1QTEFhuuraiub4%3D)] In contrast, the fluorescence of fluorescein and its derivatives like carboxyfluorescein is highly pH-dependent, with a pKa around 6.5, causing significant signal variation with minor acidification or alkalinization within the physiological range.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVkdfRfJvdYWD62gDc59U0Av_rAJL7htjLICSOWATfA9TeBU5jJOqkpacz2o596CdrjBp1_kDTZjEY-AUPmFBt_H54AjZduMyiF9GCV8O0uonIv77NIaRbgU660Sg1DsrRrPIWWcbvhfBpLdx6wWeU2vfbM4U7EoviC9NUHzJIw55fs8zH8z1YKFDTkNMk7WrEs_hDRe35NIx4yoWrx8mnOIo-IH7DwbwOQZI1UDaVay2LdYtVuQBHCtZUZ3UiQwI%3D)]

Evidence DimensionpH Range for Stable Fluorescence
Target Compound DataStable fluorescence from pH 6.5 to 12.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFs_qf8V--ky0ivFtuSoUYgZt6ZR7NDYvHPMtWOGgrlh5-4x5O3530Q7eTkLrrqX8WvcGw6eC7pV3c11AzhLNN9U2w_d3IqYmfcNM0uogBdOWLHKzOEZ6PmS23UrhmGoLSuL4wYwMCbmHnZ3A%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvqErc6OC4wJi9Lw4SiV_twse4YOhb0wL_Q_0jqQ9wnwQT_Plk2v7ix3F4ATyv0bRRE4ZwjYFS7AXb18baKmmEyMMXC5ovRXnX0AoPpsSvwtFNnEm837H1A1QTEFhuuraiub4%3D)]
Comparator Or BaselineFluorescein / Carboxyfluorescein: Highly pH-dependent fluorescence with a pKa of ~6.5.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVkdfRfJvdYWD62gDc59U0Av_rAJL7htjLICSOWATfA9TeBU5jJOqkpacz2o596CdrjBp1_kDTZjEY-AUPmFBt_H54AjZduMyiF9GCV8O0uonIv77NIaRbgU660Sg1DsrRrPIWWcbvhfBpLdx6wWeU2vfbM4U7EoviC9NUHzJIw55fs8zH8z1YKFDTkNMk7WrEs_hDRe35NIx4yoWrx8mnOIo-IH7DwbwOQZI1UDaVay2LdYtVuQBHCtZUZ3UiQwI%3D)]
Quantified DifferenceBroad stable pH range vs. a narrow range centered around a physiological pKa.
ConditionsAqueous buffer systems.

For quantitative assays in biological systems where local pH can vary (e.g., cell culture medium, endosomal compartments), Calcein provides a more reliable and reproducible signal than fluorescein.

Functional Specificity: Efficient Fluorescence Quenching by Divalent Metals for Leakage Assays

A key functional property of Calcein is the strong quenching of its fluorescence by specific metal ions, particularly Co²⁺, Ni²⁺, and Cu²⁺, at physiological pH.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAcnAH8P0KQJ0UfcFgElcc4WhWYk6CUYu-4eoth3zU9LtAUffQnnQA1GIGAVfV0-8RV2ulQl3Q1KJGgtbWH8vLhCYkjnhIBeQ1uQtbBGarTK96xHxTj_VNE5FPUI-DI9Q%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIZ3P2zRJO5qSH_JnYJeoAZkwSX7oQgwdz7UVpIFToO-vgU51ws2TaaJyaQnFk6eDtDB_S3fiGFs12t1haoJa4FoVbIGP4RGnmasaFfs_lwkqNZVFHJYdULSQS_QtFrIZJJhg2Svl1PEzYEIC_vDSM07Yw5VweY6ZTTeDhEymVkNUPG0vKPh-U7VxeVYN7GoKZyzmK_7XI5iJSc2k14gRy1SH0K1MFvkT_QNk6c2xX8CfBJ5evo_QxF3CMMXpLSOZ9h6krj2vq2zj-adf8DeqL-kDmUsPlOfYjxA01mFBV5rXUe4Lhhg21od7Brqynw0XU7lDKrg%3D%3D)] This quenching is reversible and concentration-dependent, making Calcein an ideal probe for assays monitoring the integrity of membrane-enclosed compartments. For example, in liposome leakage or vesicle fusion assays, Calcein is encapsulated at self-quenching concentrations or co-encapsulated with a quencher like Co²⁺. Leakage or fusion leads to dilution and de-quenching, producing a measurable increase in fluorescence.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAcnAH8P0KQJ0UfcFgElcc4WhWYk6CUYu-4eoth3zU9LtAUffQnnQA1GIGAVfV0-8RV2ulQl3Q1KJGgtbWH8vLhCYkjnhIBeQ1uQtbBGarTK96xHxTj_VNE5FPUI-DI9Q%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFHshkl0iZZqx2p7uwHMI39bqp8HGAgz9JwYcTSO6dV5NBtMVnYQN882N0gg2-eytIUs4dGg4lbih-3lCBJPbU1QAkSnVDwBLgSp_eF4eNlpPRo7fXMLO4Q089qpnwp9M0yWMNiW5NXo9t6WcHX_g5xTmMicPg%3D)] This specific quenching mechanism is a designed feature not present in general-purpose fluorescent dyes like standard fluorescein.

Evidence DimensionFluorescence Quenching by Co²⁺/Ni²⁺/Cu²⁺
Target Compound DataStrongly quenched at physiological pH.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAcnAH8P0KQJ0UfcFgElcc4WhWYk6CUYu-4eoth3zU9LtAUffQnnQA1GIGAVfV0-8RV2ulQl3Q1KJGgtbWH8vLhCYkjnhIBeQ1uQtbBGarTK96xHxTj_VNE5FPUI-DI9Q%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIZ3P2zRJO5qSH_JnYJeoAZkwSX7oQgwdz7UVpIFToO-vgU51ws2TaaJyaQnFk6eDtDB_S3fiGFs12t1haoJa4FoVbIGP4RGnmasaFfs_lwkqNZVFHJYdULSQS_QtFrIZJJhg2Svl1PEzYEIC_vDSM07Yw5VweY6ZTTeDhEymVkNUPG0vKPh-U7VxeVYN7GoKZyzmK_7XI5iJSc2k14gRy1SH0K1MFvkT_QNk6c2xX8CfBJ5evo_QxF3CMMXpLSOZ9h6krj2vq2zj-adf8DeqL-kDmUsPlOfYjxA01mFBV5rXUe4Lhhg21od7Brqynw0XU7lDKrg%3D%3D)]
Comparator Or BaselineGeneral fluorescent dyes (e.g., fluorescein): Lack specific, strong quenching mechanisms by these particular ions.
Quantified DifferenceFunctional difference enabling specific assay designs (quenching vs. non-quenching).
ConditionsVesicle leakage/fusion assays in buffered solutions.

This property enables procurement for specialized assays, such as monitoring mitochondrial permeability transition pore (mPTP) opening or quantifying liposome stability, where other dyes would be unsuitable.

Liposome and Vesicle Leakage Assays

Calcein is the right choice for quantifying the integrity and permeability of artificial or biological vesicles. Its water solubility allows for efficient encapsulation, and its fluorescence quenching by ions like Co²⁺ provides a robust mechanism to measure leakage, where a release from the quencher-containing vesicle results in a direct increase in fluorescence.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAcnAH8P0KQJ0UfcFgElcc4WhWYk6CUYu-4eoth3zU9LtAUffQnnQA1GIGAVfV0-8RV2ulQl3Q1KJGgtbWH8vLhCYkjnhIBeQ1uQtbBGarTK96xHxTj_VNE5FPUI-DI9Q%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZ8kKdHZKfnFTRzogYtxxFTK1mCKpeqz4OEzzkkcf5gjylkChNXaOxyQ9u_yzJB9-z7WwrlVL0nl4mnJDXBCbPSN4GnTArGBskXfoc3TguK2zeucBJeeSxCiLDfMX1KgLe0xRtR7fYFSOf)]

Cell Membrane Integrity and Cytotoxicity Testing

As a membrane-impermeant dye, Calcein serves as an effective marker for cells with compromised membranes. It can be used in the extracellular medium to identify dead or damaged cells that have lost membrane integrity, making it a valuable tool in cytotoxicity assays where membrane rupture is the endpoint.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFs_qf8V--ky0ivFtuSoUYgZt6ZR7NDYvHPMtWOGgrlh5-4x5O3530Q7eTkLrrqX8WvcGw6eC7pV3c11AzhLNN9U2w_d3IqYmfcNM0uogBdOWLHKzOEZ6PmS23UrhmGoLSuL4wYwMCbmHnZ3A%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7BxYFko-pvtxJva79Z8ZIMi9BgKP0D0p5HypwEzHF2nxs_Zc961BUElQgH4NPKDgISaVGhzLxhCRcVEj8wId9xeSqiam6r62eBRGMwTadF7aC45jpafZfd3xEAJHnijVL1DcXZZwpzI9vMA%3D%3D)]

Gap Junction and Cell-Cell Communication Studies

Due to its high negative charge and water solubility, Calcein is well-retained within cells after being introduced via microinjection. Its ability to pass through gap junctions but not cell membranes makes it a suitable tracer for visualizing and quantifying intercellular communication in contact-competent cell cultures.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvqErc6OC4wJi9Lw4SiV_twse4YOhb0wL_Q_0jqQ9wnwQT_Plk2v7ix3F4ATyv0bRRE4ZwjYFS7AXb18baKmmEyMMXC5ovRXnX0AoPpsSvwtFNnEm837H1A1QTEFhuuraiub4%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAcnAH8P0KQJ0UfcFgElcc4WhWYk6CUYu-4eoth3zU9LtAUffQnnQA1GIGAVfV0-8RV2ulQl3Q1KJGgtbWH8vLhCYkjnhIBeQ1uQtbBGarTK96xHxTj_VNE5FPUI-DI9Q%3D)]

Quantitative Fluorometric Assays in pH-Variable Conditions

For quantitative measurements in biological samples where pH may not be strictly controlled or is expected to change, Calcein is a more reliable choice than pH-sensitive dyes like fluorescein. Its stable fluorescence across a broad physiological pH range (6.5-12) ensures that signal changes are due to the variable of interest, not pH artifacts.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFs_qf8V--ky0ivFtuSoUYgZt6ZR7NDYvHPMtWOGgrlh5-4x5O3530Q7eTkLrrqX8WvcGw6eC7pV3c11AzhLNN9U2w_d3IqYmfcNM0uogBdOWLHKzOEZ6PmS23UrhmGoLSuL4wYwMCbmHnZ3A%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvqErc6OC4wJi9Lw4SiV_twse4YOhb0wL_Q_0jqQ9wnwQT_Plk2v7ix3F4ATyv0bRRE4ZwjYFS7AXb18baKmmEyMMXC5ovRXnX0AoPpsSvwtFNnEm837H1A1QTEFhuuraiub4%3D)]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Orange powder; [Acros Organics MSDS]

XLogP3

-3.1

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

6

Exact Mass

622.14348889 Da

Monoisotopic Mass

622.14348889 Da

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V0YM2B16TS

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

1461-15-0

Wikipedia

Calcein

General Manufacturing Information

Glycine, N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl)bis(methylene)]bis[N-(carboxymethyl)-: ACTIVE

Dates

Last modified: 08-15-2023
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